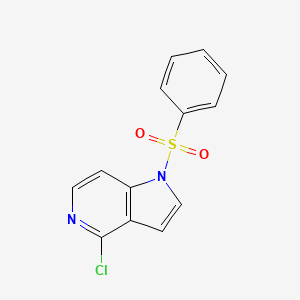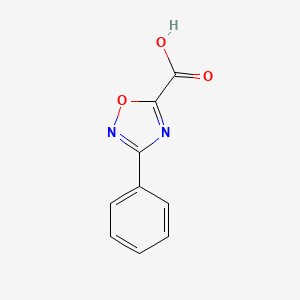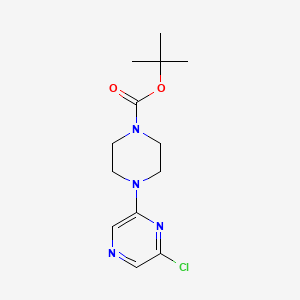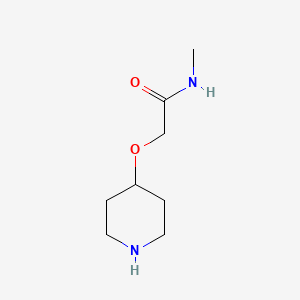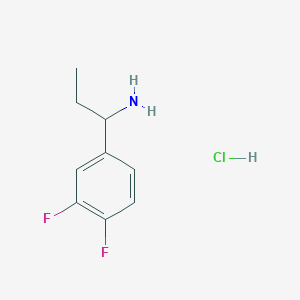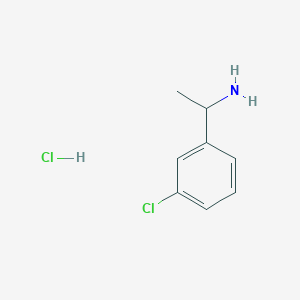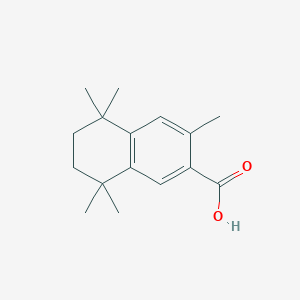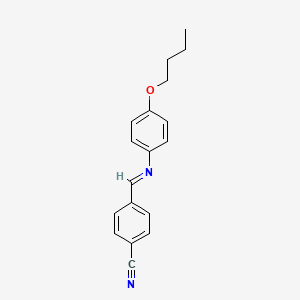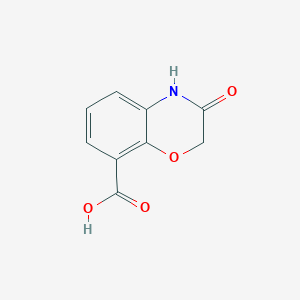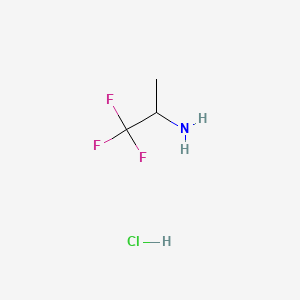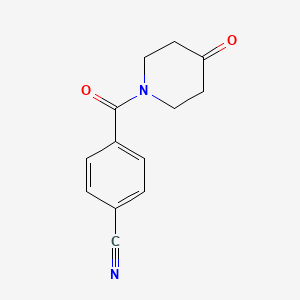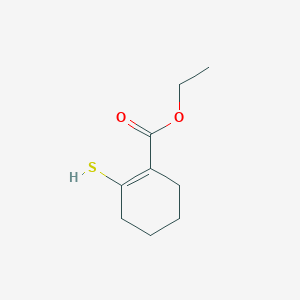
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
Übersicht
Beschreibung
“8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate” (8-AEA-cAMP) is a functionalized cAMP used for immobilization and conjugation with dyes . It contains an adenine base (adenosine) connected to an aminoethyl chain (2-aminoethyl) at the 3’ and 5’ positions of the cyclic phosphate group .
Synthesis Analysis
The synthesis of 8-AEA-cAMP generally involves a chemical synthesis method, primarily involving a reaction between adenosine and 2-aminoethanol . The specific synthesis method may vary depending on laboratory conditions and research needs .
Molecular Structure Analysis
8-AEA-cAMP contains a total of 47 bonds; 29 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aliphatic), 1 primary amine (aromatic), and 1 secondary amine .
Chemical Reactions Analysis
While specific chemical reactions involving 8-AEA-cAMP are not detailed in the search results, it’s important to note that this compound is used in proteomics research .
Physical And Chemical Properties Analysis
8-AEA-cAMP is a white to pale yellow crystalline powder . It is soluble in water . Its molecular formula is C12H18N7O6P and its CAS number is 61363-29-9 .
Wissenschaftliche Forschungsanwendungen
Role in Cell Division and Plant Tissue
- Cell Division in Plant Tissue: 8-Bromoadenosine 3':5'-cyclic monophosphate, closely related to 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, has been identified as a promoter of cell division in excised tobacco pith parenchyma tissue. It can replace the cell-division-promoting activity of cytokinesin or a 6-substituted adenylyl cytokinin in this plant tissue (Wood & Braun, 1973).
Mass Spectrometric Analysis in Protein Kinases
- Analysis in Protein Kinase Studies: 8-(6-Aminohexyl)-aminoadenosine-3',5'-cyclic monophosphate, another similar compound, has been analyzed using fast atom bombardment mass spectrometry. This method is valuable in identifying compounds in the quantitative mass spectrometric protein kinase assay, indicating the compound's role in studies of cyclic nucleotide-dependent protein kinases (Newton et al., 1995).
Involvement in Nucleotide-Regulated Phenomena
- Nucleotide-Regulated Molecular Mechanisms: Nucleotide photoaffinity probes, like 8-azidoadenosine-3’,5’-cyclic monophosphate, have been used to determine the mechanisms by which compounds like 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate regulate cellular events. These studies focus on the interactions between the nucleotide and receptor proteins, important for understanding regulation via nucleotides (Hoyer et al., 1980).
Biospecific Affinity Chromatography in Protein Kinase Studies
- Chromatography of Protein Kinases: The use of compounds like 8-(6-Aminohexyl)aminoadenosine 3':5'-cyclic monophosphate in biospecific affinity chromatography has been explored for purifying protein kinases. These studies help in understanding the interaction between these compounds and enzymes like protamine kinase (Jergil et al., 1974).
Zukünftige Richtungen
8-AEA-cAMP is primarily used for research purposes, particularly in the field of proteomics . Its unique chemical structure may also make it valuable in drug development, potentially serving as an agonist or inhibitor in drug design . As research progresses, new applications for this compound may be discovered.
Eigenschaften
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHRXLWWBDXBT-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577265 | |
| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate | |
CAS RN |
61363-29-9 | |
| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



